K03861 (CAS 853299-07-7), also known as AUZ454, is an aminopyrimidine-phenyl urea analog and a highly selective Type II inhibitor of cyclin-dependent kinase 2 (CDK2)[1]. Unlike traditional ATP-competitive inhibitors, K03861 specifically targets the inactive DFG-out conformation of the kinase, effectively competing with activating cyclins rather than merely displacing ATP . With a baseline dissociation constant (Kd) of 50 nM for wild-type CDK2 and sub-10 nM affinity for specific structural mutants, it serves as a critical procurement choice for structural biology, assay development, and specialized in vivo models where prolonged target engagement and slow off-rate kinetics are required [1].
Substituting K03861 with standard Type I CDK inhibitors—such as Dinaciclib, Roscovitine, or Flavopiridol—fundamentally alters experimental outcomes [1]. Type I inhibitors bind the active DFG-in conformation and exhibit rapid off-rate kinetics, making them unsuitable for locking the kinase in an inactive state or preventing cyclin binding . Procurement of K03861 is essential when researchers require a canonical Type II binding mode to study DFG-out transitions, develop slow off-rate therapeutic models, or specifically disrupt cyclin-CDK2 complex formation rather than merely blocking ATP hydrolysis [1].
K03861 demonstrates enhanced binding to CDK2 mutants engineered to favor the DFG-out state. While it binds wild-type CDK2 with a Kd of 50 nM, its affinity increases significantly for the C118L/A144C double mutant (Kd = 9.7 nM) [1]. This over 5-fold increase in affinity confirms its mechanism as a true Type II inhibitor, distinguishing it from Type I inhibitors that prefer the active conformation.
| Evidence Dimension | Dissociation Constant (Kd) |
| Target Compound Data | 9.7 nM (CDK2 C118L/A144C mutant) |
| Comparator Or Baseline | 50 nM (Wild-type CDK2) |
| Quantified Difference | 5.1-fold higher affinity for the DFG-out stabilized mutant |
| Conditions | Cell-free binding assay (Temperature shift / ITC) |
Procuring K03861 enables highly specific structural and biochemical probing of the inactive CDK2 state, which is impossible with standard ATP-competitive compounds.
Unlike Type I inhibitors that merely block the ATP pocket, K03861 actively competes with the binding of activating cyclins [1]. Enzyme kinetic assays demonstrate that K03861 disrupts cyclin-CDK2 complex formation, locking the kinase in an inactive conformation. In contrast, standard Type I inhibitors allow cyclin binding to proceed unabated [1].
| Evidence Dimension | Inhibition Mechanism |
| Target Compound Data | Competes with activating cyclin binding |
| Comparator Or Baseline | Type I inhibitors (e.g., Dinaciclib) which do not disrupt cyclin binding |
| Quantified Difference | Qualitative mechanistic shift from ATP-competition to cyclin-competition |
| Conditions | Enzyme kinetic assays and co-crystallization |
This mechanism is critical for researchers aiming to inhibit CDK2 by disrupting protein-protein interactions (cyclin binding) rather than solely targeting the highly conserved ATP pocket.
K03861 exhibits excellent processability for in vivo models. It can be formulated into a clear working solution at 3.3 mg/mL (6.58 mM) using a standard vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. This reliable solubility profile ensures reproducible dosing in complex biological models, overcoming the poor aqueous solubility typical of many complex kinase inhibitors .
| Evidence Dimension | In Vivo Formulation Solubility |
| Target Compound Data | 3.3 mg/mL clear solution |
| Comparator Or Baseline | Standard aqueous buffer (< 1 mg/mL) |
| Quantified Difference | > 3-fold improvement in solubility using standard co-solvents |
| Conditions | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline |
Predictable and validated formulation protocols reduce assay failure rates and ensure consistent bioavailability in preclinical animal studies.
Beyond its canonical CDK2 activity, K03861 demonstrates potent and selective inhibition in specific oncogenic models. It inhibits the proliferation of IL-3-stimulated Ba/F3 cells expressing the FLT3-ITD mutation with an IC50 of ~0.001 µM (1 nM), while showing an IC50 of > 0.1 µM (> 100 nM) in wild-type Ba/F3 cells. This provides a highly specific procurement rationale for hematological malignancy research compared to non-selective kinase inhibitors.
| Evidence Dimension | Cell Proliferation IC50 |
| Target Compound Data | ~1 nM (FLT3-ITD Ba/F3 cells) |
| Comparator Or Baseline | > 100 nM (Wild-type Ba/F3 cells) |
| Quantified Difference | > 100-fold selectivity for the FLT3-ITD mutant |
| Conditions | IL-3-stimulated Ba/F3 cell proliferation assay |
This extreme mutant selectivity allows researchers to isolate FLT3-ITD driven pathways without broad off-target cytotoxicity in wild-type cells.
K03861 is the premier tool compound for generating Type II inhibitor-CDK2 co-crystal structures. It is heavily procured by structural biology labs to lock CDK2 in the DFG-out conformation, providing a structural foundation for designing next-generation, slow-off-rate, cyclin-competitive kinase inhibitors [1].
Due to its distinct binding kinetics compared to rapid off-rate Type I inhibitors, K03861 is utilized as a benchmark in SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) assays. It serves as a positive control for screening novel compounds intended to achieve prolonged target engagement at the CDK2 DFG-out site [1].
Leveraging its reliable in vivo formulation and specific CDK2 inhibition, K03861 is applied in specialized developmental biology research. For instance, it is used to suppress CDK2 activity in unfertilized eggs, successfully reducing parthenogenesis and delaying embryonic development without altering baseline ovarian morphology[2].
Beyond canonical CDK2 roles, K03861 is procured for specialized oncology models, demonstrating selective inhibition of IL-3-stimulated Ba/F3 cells expressing FLT3-ITD over wild-type cells. This makes it a valuable dual-purpose probe in hematological malignancy research .